Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate
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Overview
Description
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate is a complex organic compound featuring a quinoline core substituted with a cyano group and a chlorine atom, along with a piperidine ring and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the cyano and chloro substituents. The piperidine ring is then attached, and the final step involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline analogs with different substituents.
Scientific Research Applications
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can bind to active sites, while the piperidine ring and other substituents influence the compound’s overall binding affinity and specificity. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(6-chloroquinolin-4-yl)piperidine-3-carboxylate: Lacks the cyano group, which may affect its reactivity and binding properties.
Ethyl 1-(3-cyanoquinolin-4-yl)piperidine-3-carboxylate: Lacks the chloro group, potentially altering its chemical behavior and biological activity.
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-2-carboxylate: The position of the carboxylate group is different, which can influence the compound’s overall structure and function.
Uniqueness
Ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate is unique due to the specific combination of substituents on the quinoline core and the presence of the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-(6-chloro-3-cyanoquinolin-4-yl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-2-24-18(23)12-4-3-7-22(11-12)17-13(9-20)10-21-16-6-5-14(19)8-15(16)17/h5-6,8,10,12H,2-4,7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGQZOKFMDCXIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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